2-Bromo-3-fluoro-4-(2-methoxyethoxy)benzonitrile
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Overview
Description
2-Bromo-3-fluoro-4-(2-methoxyethoxy)benzonitrile is an organic compound with the molecular formula C10H9BrFNO2 and a molecular weight of 274.09 g/mol . It is a benzonitrile derivative, characterized by the presence of bromine, fluorine, and a methoxyethoxy group attached to the benzene ring. This compound is used in various chemical research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-Bromo-3-fluoro-4-(2-methoxyethoxy)benzonitrile typically involves multi-step reactions. One common method includes the bromination of a fluorobenzonitrile derivative using N-bromosuccinimide in dichloromethane at low temperatures . The reaction conditions often require careful control of temperature and reaction time to ensure high yield and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Chemical Reactions Analysis
2-Bromo-3-fluoro-4-(2-methoxyethoxy)benzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Major Products: The products formed from these reactions depend on the reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the bromine or fluorine atoms.
Scientific Research Applications
2-Bromo-3-fluoro-4-(2-methoxyethoxy)benzonitrile is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Bromo-3-fluoro-4-(2-methoxyethoxy)benzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary widely based on the specific derivative and its intended use .
Comparison with Similar Compounds
2-Bromo-3-fluoro-4-(2-methoxyethoxy)benzonitrile can be compared with other similar compounds, such as:
2-Bromo-4-fluorobenzonitrile: This compound has a similar structure but lacks the methoxyethoxy group, which can affect its reactivity and applications.
3-Bromo-4-fluorobenzonitrile: Another similar compound with different substitution patterns on the benzene ring, leading to variations in chemical behavior and uses.
4-Bromo-2-fluoroanisole: This compound has a methoxy group instead of a methoxyethoxy group, influencing its physical and chemical properties.
Properties
Molecular Formula |
C10H9BrFNO2 |
---|---|
Molecular Weight |
274.09 g/mol |
IUPAC Name |
2-bromo-3-fluoro-4-(2-methoxyethoxy)benzonitrile |
InChI |
InChI=1S/C10H9BrFNO2/c1-14-4-5-15-8-3-2-7(6-13)9(11)10(8)12/h2-3H,4-5H2,1H3 |
InChI Key |
ABTFAOPEXHKINW-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC1=C(C(=C(C=C1)C#N)Br)F |
Origin of Product |
United States |
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